molecular formula C29H27NO5 B14956029 1-benzyl-5-(4-ethoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

1-benzyl-5-(4-ethoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14956029
M. Wt: 469.5 g/mol
InChI Key: DGGLKTPINJVCLY-RFBIWTDZSA-N
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Description

1-benzyl-5-(4-ethoxyphenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups, including a benzyl group, an ethoxyphenyl group, a hydroxy group, and a benzofuran carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-(4-ethoxyphenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The key steps may include:

    Formation of the benzofuran ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This step may involve a Friedel-Crafts alkylation reaction.

    Formation of the pyrrol-2-one ring: This can be synthesized through a condensation reaction involving an amine and a carbonyl compound.

    Final assembly: The various fragments are then coupled together using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-(4-ethoxyphenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Electrophilic substitution reagents: Nitric acid, halogens

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure may make it useful in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-benzyl-5-(4-ethoxyphenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-5-(4-methoxyphenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
  • 1-benzyl-5-(4-ethoxyphenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-thione

Uniqueness

1-benzyl-5-(4-ethoxyphenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to the presence of the ethoxyphenyl group and the specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C29H27NO5

Molecular Weight

469.5 g/mol

IUPAC Name

(4Z)-1-benzyl-5-(4-ethoxyphenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C29H27NO5/c1-3-34-23-12-9-20(10-13-23)26-25(27(31)21-11-14-24-22(16-21)15-18(2)35-24)28(32)29(33)30(26)17-19-7-5-4-6-8-19/h4-14,16,18,26,31H,3,15,17H2,1-2H3/b27-25-

InChI Key

DGGLKTPINJVCLY-RFBIWTDZSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2/C(=C(\C3=CC4=C(C=C3)OC(C4)C)/O)/C(=O)C(=O)N2CC5=CC=CC=C5

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OC(C4)C)O)C(=O)C(=O)N2CC5=CC=CC=C5

Origin of Product

United States

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